9-(Benzyloxy)nonanal
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Overview
Description
9-(Benzyloxy)nonanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a benzyloxy group attached to a nonanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Benzyloxy)nonanal typically involves the reaction of nonanal with benzyl alcohol in the presence of an acid catalyst. One common method is the use of a Friedel-Crafts alkylation reaction, where nonanal is reacted with benzyl alcohol in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. Industrial methods may also involve the use of protective groups to enhance the selectivity and efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 9-(Benzyloxy)nonanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 9-(Benzyloxy)nonanoic acid.
Reduction: 9-(Benzyloxy)nonanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(Benzyloxy)nonanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 9-(Benzyloxy)nonanal involves its interaction with various molecular targets. In biological systems, it may exert its effects by disrupting cell membrane integrity, leading to the leakage of cellular contents and eventual cell death. This mechanism is particularly relevant in its antimicrobial and antifungal activities. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to their inactivation.
Comparison with Similar Compounds
Nonanal: A simple aldehyde with a similar carbon chain length but lacking the benzyloxy group.
Benzaldehyde: Contains a benzyl group but has a shorter carbon chain.
9-(Methoxy)nonanal: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness: 9-(Benzyloxy)nonanal is unique due to the presence of both a benzyloxy group and a long carbon chain. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
9-phenylmethoxynonanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c17-13-9-4-2-1-3-5-10-14-18-15-16-11-7-6-8-12-16/h6-8,11-13H,1-5,9-10,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDFLUBJPHXSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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